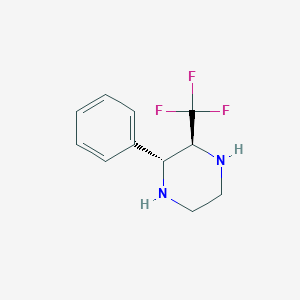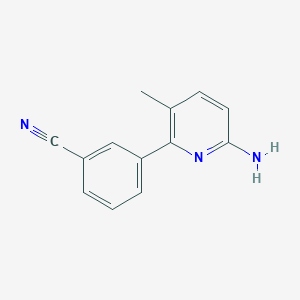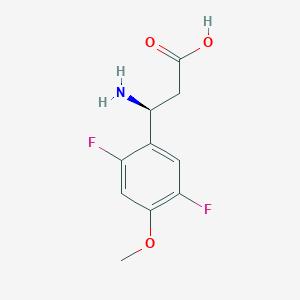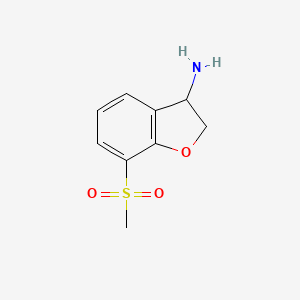
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine: is a chiral piperazine derivative characterized by the presence of a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the reaction of a suitable piperazine precursor with a trifluoromethylating agent and a phenylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Halogenating agents, nucleophiles; conditions: solvents like dichloromethane, catalysts such as palladium or copper complexes.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Chemistry: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is used as a building block in the synthesis of complex organic molecules and pharmaceuticals
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the effects of trifluoromethyl and phenyl groups on biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a ligand for various receptors and enzymes. It is investigated for its potential use in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with enhanced performance characteristics.
作用機序
The mechanism of action of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets. The compound may modulate the activity of its targets through various pathways, leading to therapeutic effects.
類似化合物との比較
- (2R,3S)-2-Phenyl-3-(methyl)piperazine
- (2R,3S)-2-Phenyl-3-(ethyl)piperazine
- (2R,3S)-2-Phenyl-3-(fluoromethyl)piperazine
Comparison: Compared to its analogs, (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity towards biological targets. These properties make it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C11H13F3N2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
(2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |
InChIキー |
PPEANHHBJZXYNL-ZJUUUORDSA-N |
異性体SMILES |
C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
正規SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)



![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)



